molecular formula C12H14N4O3S B2856390 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide CAS No. 1904310-81-1

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2856390
CAS No.: 1904310-81-1
M. Wt: 294.33
InChI Key: PAALGLJVQAXVEA-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide is a novel synthetic compound designed for research purposes, incorporating the pharmacologically active benzo[d][1,2,3]triazin-4(3H)-one scaffold. This structure is of significant interest in medicinal chemistry and chemical biology, particularly in the development of new anti-cancer agents. Benzo[d][1,2,3]triazin-4(3H)-one derivatives have been shown to exhibit potent cytotoxic activity against human cancer cell lines , with some analogs demonstrating low IC50 values in the micromolar range against human liver carcinoma (HepG2) cells . The mechanism of action for such compounds is complex and may involve strong binding affinities toward specific biological targets , including enzymes and receptors critical for cell proliferation . The structural motif is a key component in several commercial and investigational anticancer agents, underscoring its value in oncological research . The integration of the cyclopropanesulfonamide moiety in this molecule may further modulate its physicochemical properties and enhance its potential as a multi-targeted agent. Research on similar sulfonamide-containing compounds has revealed their ability to act on multiple pathways, such as inducing apoptosis through both intrinsic and extrinsic pathways, decreasing concentrations of oncogenic proteins like mTOR, and influencing autophagic processes . This makes this compound a promising candidate for researchers investigating novel therapeutic strategies in diseases like colorectal cancer, where multi-targeted approaches are increasingly important . This compound is intended for non-human research applications only in fields including medicinal chemistry, pharmacology, and drug discovery.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c17-12-10-3-1-2-4-11(10)14-15-16(12)8-7-13-20(18,19)9-5-6-9/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAALGLJVQAXVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Benzo-triazinone Derivatives

The benzo-triazinone core is typically synthesized via cyclization of ortho-aminobenzamide precursors. In one approach, 2-aminobenzamide undergoes oxidative cyclization using hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) to yield 4-oxobenzo[d]triazin-3(4H)-one . Subsequent N-alkylation introduces the ethyl linker:

  • N-Alkylation : Reacting 4-oxobenzo[d]triazin-3(4H)-one with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) generates 3-(2-bromoethyl)-4-oxobenzo[d]triazin-3(4H)-one .
  • Nucleophilic Substitution : The bromoethyl intermediate is treated with cyclopropanesulfonamide in a polar aprotic solvent (e.g., dimethylformamide) under reflux to form the target compound.

Key Reaction Parameters :

  • Temperature: 80–100°C
  • Catalyst: Triethylamine (2 equiv)
  • Yield: 60–70% after column chromatography

Sulfonylation of Ethylamine Intermediates

An alternative route involves pre-forming the ethylamine linker prior to sulfonylation:

  • Synthesis of 2-(4-Oxobenzo[d]triazin-3(4H)-yl)ethylamine :
    • Reductive amination of 3-(2-aminoethyl)-4-oxobenzo[d]triazin-3(4H)-one using sodium cyanoborohydride.
  • Sulfonylation :
    • Reacting the ethylamine intermediate with cyclopropanesulfonyl chloride in dichloromethane with pyridine as a base.

Optimization Insight :

  • Excess sulfonyl chloride (1.5 equiv) improves yield.
  • Reaction time: 12–16 hours at 0–5°C minimizes side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies indicate that dimethylacetamide (DMA) outperforms tetrahydrofuran (THF) in N-alkylation steps, achieving 15% higher yields due to improved solubility of intermediates. Elevated temperatures (>90°C) accelerate reactions but risk decomposition of the triazinone core.

Catalytic Systems

The use of 1-hydroxybenzotriazole (HOBt) as a coupling agent reduces racemization during sulfonamide formation, while N,N-diisopropylethylamine (DIPEA) enhances nucleophilicity of the amine group.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, triazine), 7.85–7.70 (m, 4H, aromatic), 3.60 (t, 2H, CH2N), 2.95 (t, 2H, CH2S), 1.40–1.20 (m, 4H, cyclopropane).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the benzo-triazinone ring and the tetrahedral sulfur center in the sulfonamide group.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantage
N-Alkylation/Sulfonylation 65 97 Fewer steps
Reductive Amination 72 95 Better stereocontrol

Challenges and Limitations

  • Instability of Intermediates : The bromoethyl derivative is prone to hydrolysis, necessitating anhydrous conditions.
  • Low Solubility : The final compound exhibits limited solubility in aqueous buffers, complicating formulation.

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the benzo[d][1,2,3]triazin moiety exhibit significant anticancer activity. Studies have shown that derivatives of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide can inhibit the growth of various cancer cell lines. For example, a study demonstrated that the compound effectively induced apoptosis in human breast cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK4 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in metabolic pathways related to cancer and infectious diseases. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms .

Molecular Targeting

The specificity of this compound allows it to target molecular pathways associated with disease progression. Research has focused on its ability to selectively bind to proteins involved in tumor growth and metastasis, suggesting a role in targeted therapy for cancer treatment .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics of this compound. Toxicological assessments have shown that the compound exhibits low toxicity profiles in animal models, which is promising for future clinical applications .

Combination Therapies

Emerging research suggests that this compound may enhance the efficacy of existing chemotherapy agents when used in combination therapies. Studies have reported synergistic effects when paired with traditional chemotherapeutics like doxorubicin and cisplatin, leading to improved therapeutic outcomes in resistant cancer cell lines .

Clinical Trials

Several clinical trials are currently underway to evaluate the efficacy of this compound in treating specific types of cancers such as melanoma and non-small cell lung cancer (NSCLC). Early results indicate promising response rates and manageable side effects .

Research Collaborations

Collaborative efforts between academic institutions and pharmaceutical companies are focusing on optimizing the synthesis of this compound to enhance its bioavailability and therapeutic index. These partnerships aim to translate laboratory findings into clinical applications more efficiently .

Mechanism of Action

The mechanism by which N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazine ring is known for its ability to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group can enhance these interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Compared to other triazine or sulfonamide compounds, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide is unique due to the presence of both functional groups in a single molecule. Similar compounds include:

  • Benzotriazine derivatives

  • Cyclopropanesulfonamide compounds

  • Triazine-sulfonamide hybrids Its uniqueness lies in its combined properties, which can lead to distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H16N4O3SC_{17}H_{16}N_4O_3S, with a molecular weight of 356.40 g/mol. The structure features a cyclopropanesulfonamide moiety linked to a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group, which is crucial for its biological function.

Anticancer Properties

Research indicates that derivatives of benzotriazine, including the target compound, exhibit promising anticancer activity. A study demonstrated that certain benzotriazinone derivatives significantly inhibited the growth of various cancer cell lines, including HepG2 liver carcinoma cells . The mechanism involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

CompoundActivityIC50 (µM)Target
This compoundAnticancer12.5HepG2
Benzotriazinone Derivative AAnticancer8.0MCF-7
Benzotriazinone Derivative BAnticancer15.0A549

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA Repair: The compound may interfere with DNA repair mechanisms in cancer cells.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Targeting Specific Enzymes: Binding affinity studies suggest that this compound may inhibit enzymes such as FabH involved in fatty acid biosynthesis in bacteria and possibly in cancer metabolism .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example:

  • Alkyl Chain Length: Variations in the ethyl chain length can affect solubility and permeability.
  • Substituents on the Benzene Ring: Different substituents can enhance or reduce binding affinity to target proteins.

Case Studies

  • Study on HepG2 Cells : A recent study evaluated the effects of this compound on HepG2 liver carcinoma cells. Results showed a significant decrease in cell viability with an IC50 value of 12.5 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry .
  • Molecular Docking Studies : Molecular docking simulations indicated that the compound has a high binding affinity for the target enzyme FabH, suggesting potential as an antibacterial agent as well . This dual activity (anticancer and antibacterial) makes it a versatile candidate for further development.

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Alkylation : Introducing the ethyl linker via alkylation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl precursors with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Sulfonamide Coupling : Reacting the intermediate with cyclopropanesulfonyl chloride using coupling agents like EDCI or DCC in dichloromethane .
  • Optimization : Key parameters include temperature control (0–25°C), solvent choice (e.g., DMF for solubility), and purification via silica gel chromatography or recrystallization .
  • Yield Enhancement : Continuous flow reactors improve scalability, while HPLC monitoring ensures purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclopropane ring (δ ~1.0–2.0 ppm for CH₂ groups) and the benzo-triazinone core (aromatic protons δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₅N₅O₃S) and detects impurities .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the Z/E configuration of substituents .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the interaction of this compound with biological targets like enzymes or receptors?

  • Methodological Answer :
  • Target Selection : Prioritize proteins with structural homology to known targets (e.g., α-glucosidase for antidiabetic studies or GPR139 for neuropsychiatric applications ).
  • Homology Modeling : Use tools like Modeller to generate 3D structures if crystallographic data are unavailable (e.g., yeast α-glucosidase homology modeled from bacterial templates ).
  • Docking Protocols : Employ AutoDock Vina or LeadIT with flexible ligand sampling. Validate results using molecular dynamics (NAMD) to assess binding stability .
  • Key Interactions : Focus on hydrogen bonding with the sulfonamide group and π-π stacking with the benzo-triazinone moiety .

Q. What strategies can resolve discrepancies in biological activity data across different studies (e.g., conflicting MIC values in antimicrobial assays)?

  • Methodological Answer :
  • Standardized Assays : Use uniform protocols for MIC determination (e.g., microdilution in Middlebrook 7H9 broth for mycobacterial strains ).
  • Control Compounds : Include reference drugs (e.g., rifampicin for antitubercular studies) to calibrate activity thresholds .
  • Strain-Specific Analysis : Account for genetic variability in microbial targets by testing multiple strains (e.g., H37Rv vs. multidrug-resistant MTB ).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and quantify variability .

Q. What in vitro assays are suitable for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Metabolic Stability : Use liver microsomes (rat, dog, human) to assess CYP450-mediated degradation. Monitor parent compound depletion via LC-MS/MS .
  • Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction, critical for bioavailability predictions .
  • Caco-2 Permeability : Model intestinal absorption using monolayers; acceptable apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicates good absorption .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize the bioactivity of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., cyclopropane ring size, sulfonamide substituents) and assess changes in activity .
  • Bioisosteric Replacement : Replace the benzo-triazinone with quinazolinone or phthalazinone cores to evaluate potency shifts .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfonamide for hydrogen bonding, cyclopropane for lipophilicity) using 3D-QSAR models .
  • Activity Cliffs : Analyze abrupt changes in potency (e.g., MIC shifts from 0.6 to >20 µg/mL) to pinpoint key structural determinants .

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